
Benzeneselenenyl bromide, 4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneselenenyl bromide, 4-chloro- is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a bromine atom and a chlorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzeneselenenyl bromide, 4-chloro- typically involves the reaction of 4-chlorobenzeneselenenyl chloride with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzeneselenenyl chloride+Bromine→Benzeneselenenyl bromide, 4-chloro-
Industrial Production Methods
Industrial production methods for benzeneselenenyl bromide, 4-chloro- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneselenenyl bromide, 4-chloro- undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted benzeneselenenyl derivatives.
Applications De Recherche Scientifique
Benzeneselenenyl bromide, 4-chloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into aromatic compounds.
Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzeneselenenyl bromide, 4-chloro- involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Benzeneselenenyl bromide, 4-chloro- can be compared with other organoselenium compounds such as:
Benzeneselenenyl chloride: Similar structure but with a chlorine atom instead of bromine.
Benzeneselenenyl fluoride: Contains a fluorine atom instead of bromine.
Benzeneselenenyl iodide: Contains an iodine atom instead of bromine.
The uniqueness of benzeneselenenyl bromide, 4-chloro- lies in its specific reactivity and the influence of the bromine and chlorine substituents on its chemical behavior.
Propriétés
Numéro CAS |
60805-87-0 |
|---|---|
Formule moléculaire |
C6H4BrClSe |
Poids moléculaire |
270.42 g/mol |
Nom IUPAC |
(4-chlorophenyl) selenohypobromite |
InChI |
InChI=1S/C6H4BrClSe/c7-9-6-3-1-5(8)2-4-6/h1-4H |
Clé InChI |
IVTBGDRHJCGPLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1Cl)[Se]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


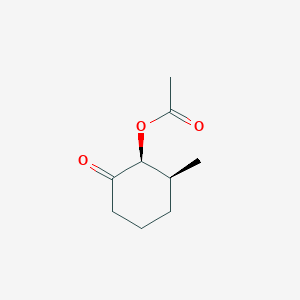
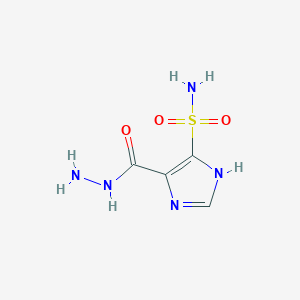
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)

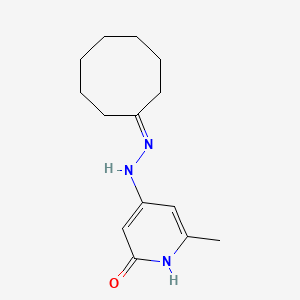
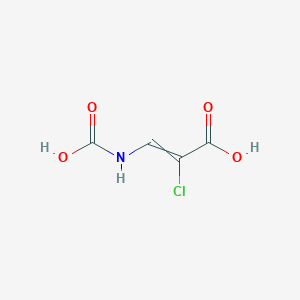

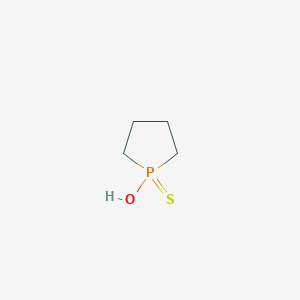
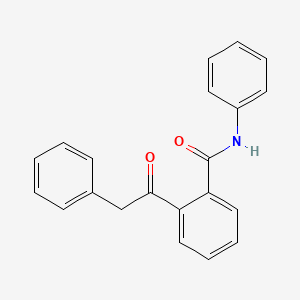
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
